(1-methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine hydrochloride
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Overview
Description
(1-Methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine hydrochloride: is a chemical compound with the molecular formula C14H17N3Cl and a molecular weight of 263.77 g/mol . This compound is a derivative of imidazole, a versatile heterocyclic aromatic organic compound, and phenylcyclopropylamine, a compound known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with 1-phenylcyclopropylamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved safety. The use of catalysts such as Lewis acids can enhance the reaction efficiency and yield.
Chemical Reactions Analysis
(1-Methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives , which are often more reactive.
Reduction: Reduction reactions can be performed to obtain the corresponding amine derivatives .
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-CPBA (meta-chloroperoxybenzoic acid) .
Reduction: Reduction can be achieved using LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) .
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as alkyl halides .
Major Products Formed:
N-oxide derivatives: from oxidation reactions.
Amine derivatives: from reduction reactions.
Substituted imidazole derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential therapeutic uses, such as in the treatment of neurological disorders and inflammation.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1-methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes , leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and biological system.
Comparison with Similar Compounds
(1-Methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine hydrochloride: is unique in its structure and biological activity compared to other similar compounds. Some similar compounds include:
N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
(1-Methyl-1H-imidazol-2-yl)methanamine
These compounds share the imidazole ring but differ in their substituents and overall structure, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
(1-methylimidazol-2-yl)-(1-phenylcyclopropyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.ClH/c1-17-10-9-16-13(17)12(15)14(7-8-14)11-5-3-2-4-6-11;/h2-6,9-10,12H,7-8,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXUKMLKOSIPPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2(CC2)C3=CC=CC=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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